molecular formula C22H27FN2O4S B7710381 N-(4-FLUOROPHENYL)-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE

N-(4-FLUOROPHENYL)-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B7710381
M. Wt: 434.5 g/mol
InChI Key: WMOPYWVBXJBYFS-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a fluorophenyl group, and a benzenesulfonyl moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O4S/c1-15(2)17-4-9-20(29-3)21(14-17)30(27,28)25-12-10-16(11-13-25)22(26)24-19-7-5-18(23)6-8-19/h4-9,14-16H,10-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOPYWVBXJBYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Attachment of the Benzenesulfonyl Moiety: The benzenesulfonyl group can be attached through a sulfonylation reaction using a sulfonyl chloride derivative.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-FLUOROPHENYL)-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-FLUOROPHENYL)-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE: shares similarities with other piperidine-based compounds and sulfonyl derivatives.

    This compound: can be compared to compounds such as N-(4-fluorophenyl)-2-methoxybenzamide and other fluorophenyl derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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